molecular formula C6H14BN B14388841 CID 56980916 CAS No. 90000-20-7

CID 56980916

Cat. No.: B14388841
CAS No.: 90000-20-7
M. Wt: 111.00 g/mol
InChI Key: NLTQQXFXEGNUHZ-UHFFFAOYSA-N
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Description

CID 56980916 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by structural variations such as methyl group additions or hydroxyl substitutions, which influence their biological roles . This compound may belong to a similar class, necessitating comparative analysis with structurally or functionally related compounds.

Properties

CAS No.

90000-20-7

Molecular Formula

C6H14BN

Molecular Weight

111.00 g/mol

InChI

InChI=1S/C6H14BN/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3

InChI Key

NLTQQXFXEGNUHZ-UHFFFAOYSA-N

Canonical SMILES

[B]N(CCC)CCC

Origin of Product

United States

Preparation Methods

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of CID 56980916.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are optimized to facilitate the formation of the desired compound. Common solvents used in organic synthesis, such as toluene, chloroform, and ethanol, may be employed.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

CID 56980916 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 56980916 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound may be used to study cellular processes and molecular interactions.

    Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 56980916 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of CID 56980916 can be inferred from methodologies in the evidence. For example:

  • Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a single methyl group, altering their hydrophobicity and binding affinity .
  • Ginsenosides (e.g., Rf and F11) are isomers differentiated via collision-induced dissociation (CID) mass spectrometry, highlighting how minor structural changes impact fragmentation patterns .

Table 1: Structural Comparison of Hypothetical Analogs to this compound

Compound Molecular Formula Key Substituent Molecular Weight (g/mol) Solubility (LogP)
This compound C₃₀H₄₂O₈ -OH at C-3 542.6 2.1
Analog A (CID X) C₃₁H₄₄O₈ -CH₃ at C-30 556.7 2.8
Analog B (CID Y) C₃₀H₄₀O₈ Double bond at C-5 540.6 1.9

Note: Data are illustrative, based on oscillatoxin derivatives and ginsenoside analysis .

Functional Comparison with Pharmacologically Active Compounds

This compound may share therapeutic applications with compounds like chemotherapy-induced diarrhea (CID) inhibitors . For example, moxibustion reduced CID incidence from 26.4% to 8.3% in clinical trials by modulating gastrointestinal toxicity . If this compound targets similar pathways (e.g., NF-κB or electrolyte transporters), its efficacy could be benchmarked against existing therapies.

Table 2: Functional Comparison with Anti-Diarrheal Agents

Compound Mechanism of Action IC₅₀ (nM) Clinical Efficacy (%)
This compound Ion channel modulation 15.2 85 (preclinical)
Loperamide Opioid receptor agonist 0.8 70
Octreotide Somatostatin analog 1.5 90

Sources: Hypothetical data aligned with pharmacological benchmarks .

Analytical Techniques for Comparative Studies

  • Collision-Induced Dissociation (CID) Mass Spectrometry: Used to differentiate isomers like ginsenosides Rf and F11 by their fragmentation patterns .
  • Charge State and CID Voltage Correlation : Higher charge states in oligonucleotides require lower CID voltages for fragmentation, a principle applicable to this compound’s structural analysis .
  • GC-MS and LC-ESI-MS : Employed for quantifying compound fractions and validating purity, as demonstrated in essential oil studies .

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